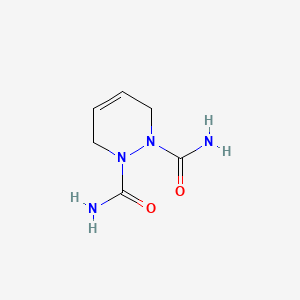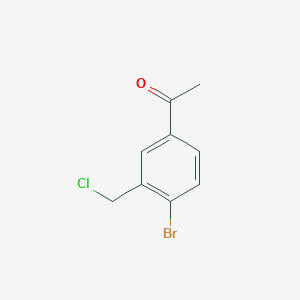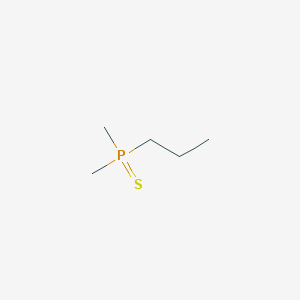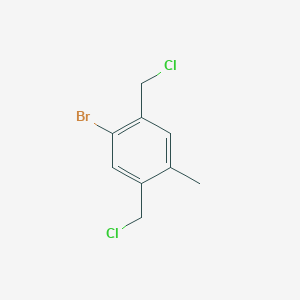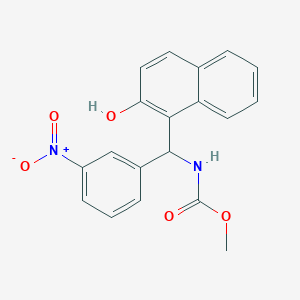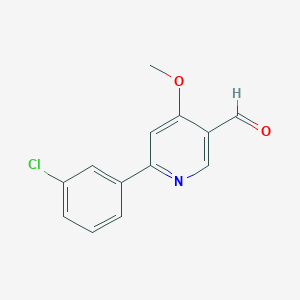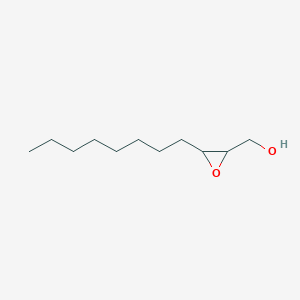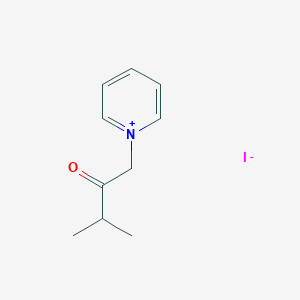
1-(3-Methyl-2-oxobutyl)pyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-2-oxobutyl)pyridin-1-ium iodide is a chemical compound known for its unique structure and properties It is a pyridinium salt, which means it contains a positively charged pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-2-oxobutyl)pyridin-1-ium iodide typically involves the reaction of pyridine with 3-methyl-2-oxobutyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or acetone, and the reaction temperature is maintained around 248-250°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors to produce significant quantities of the compound. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-2-oxobutyl)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
1-(3-Methyl-2-oxobutyl)pyridin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-2-oxobutyl)pyridin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,5-Trimethylpyrazin-1-ium iodide: Similar in structure but with different substituents.
1-Methyl-3-(4-propoxy-1,2,5-thiadiazol-3-yl)pyridin-1-ium iodide: Another pyridinium salt with distinct properties.
Uniqueness
1-(3-Methyl-2-oxobutyl)pyridin-1-ium iodide is unique due to its specific substituents and the resulting chemical and biological properties. Its distinct structure allows it to interact differently with molecular targets compared to other similar compounds .
Properties
CAS No. |
6322-27-6 |
|---|---|
Molecular Formula |
C10H14INO |
Molecular Weight |
291.13 g/mol |
IUPAC Name |
3-methyl-1-pyridin-1-ium-1-ylbutan-2-one;iodide |
InChI |
InChI=1S/C10H14NO.HI/c1-9(2)10(12)8-11-6-4-3-5-7-11;/h3-7,9H,8H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
NILSXYAWQIWKMA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C(=O)C[N+]1=CC=CC=C1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


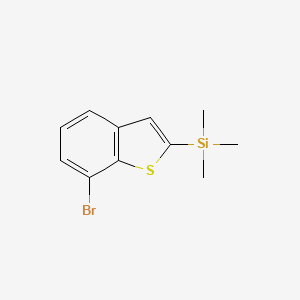

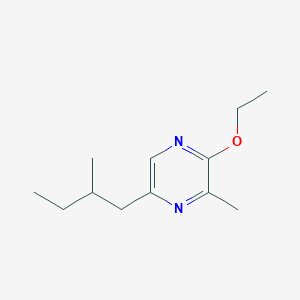
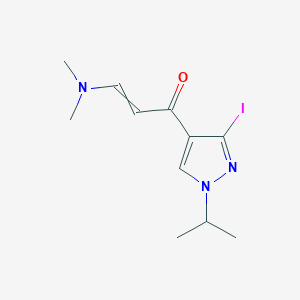
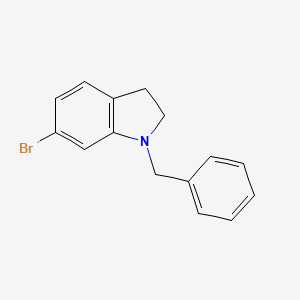
![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988795.png)
